

spectroscopic analysis of 5-Thiazolemethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Thiazolemethanol

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Spectroscopic Analysis of 5-Thiazolemethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Thiazolemethanol**, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected spectroscopic data, detailed experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While comprehensive experimental spectroscopic data for **5-Thiazolemethanol** is not widely available in reviewed literature, this guide presents predicted data and information from analogous compounds to provide a robust analytical framework.

Spectroscopic Data Summary

The structural elucidation of **5-Thiazolemethanol** (C₄H₅NOS) is critically dependent on a combination of modern spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Chemical Shifts for **5-Thiazolemethanol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H2 (Thiazole Ring)	~8.8 - 9.0	Singlet
H4 (Thiazole Ring)	~7.9 - 8.1	Singlet
-CH ₂ -	~4.8 - 5.0	Singlet
-OH	Variable	Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Thiazolemethanol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2 (Thiazole Ring)	~150 - 155
C4 (Thiazole Ring)	~120 - 125
C5 (Thiazole Ring)	~145 - 150
-CH ₂ OH	~55 - 60

Table 3: Expected Infrared (IR) Absorption Bands for **5-Thiazolemethanol**

Functional Group	Expected Absorption Range (cm ⁻¹)	Bond Vibration
O-H (Alcohol)	3200-3600	Stretching (Broad)
C-H (Aromatic)	3000-3100	Stretching
C=N (Thiazole)	1500-1530	Stretching
C-S-C (Thiazole)	1390-1060	Stretching
C-O (Alcohol)	1000-1260	Stretching

Table 4: Mass Spectrometry Data for **5-Thiazolemethanol**

Parameter	Value	Source
Molecular Formula	C ₄ H ₅ NOS	PubChem[1]
Molecular Weight	115.16 g/mol	PubChem[1]
Exact Mass	115.00918496 Da	PubChem[1]

Experimental Protocols

The following are generalized methodologies for acquiring spectroscopic data for thiazole derivatives, which can be applied to **5-Thiazolemethanol**.[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for elucidating the carbon-hydrogen framework of **5-Thiazolemethanol**.

- **Sample Preparation:** A sample of approximately 5-10 mg of **5-Thiazolemethanol** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[\[2\]](#) The choice of solvent is crucial to prevent signal overlap with the analyte.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[\[2\]](#) Higher field strengths will provide better signal resolution.
- **Data Acquisition:**
 - ¹H NMR: Spectra are typically acquired with 16-32 scans. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
 - ¹³C NMR: Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

- **Sample Preparation:**

- KBr Pellet Method: A small amount (1-2 mg) of the solid sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
- Attenuated Total Reflectance (ATR): Alternatively, the spectrum can be recorded using an ATR accessory, which requires minimal sample preparation.[2]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[2]
- Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [2] The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

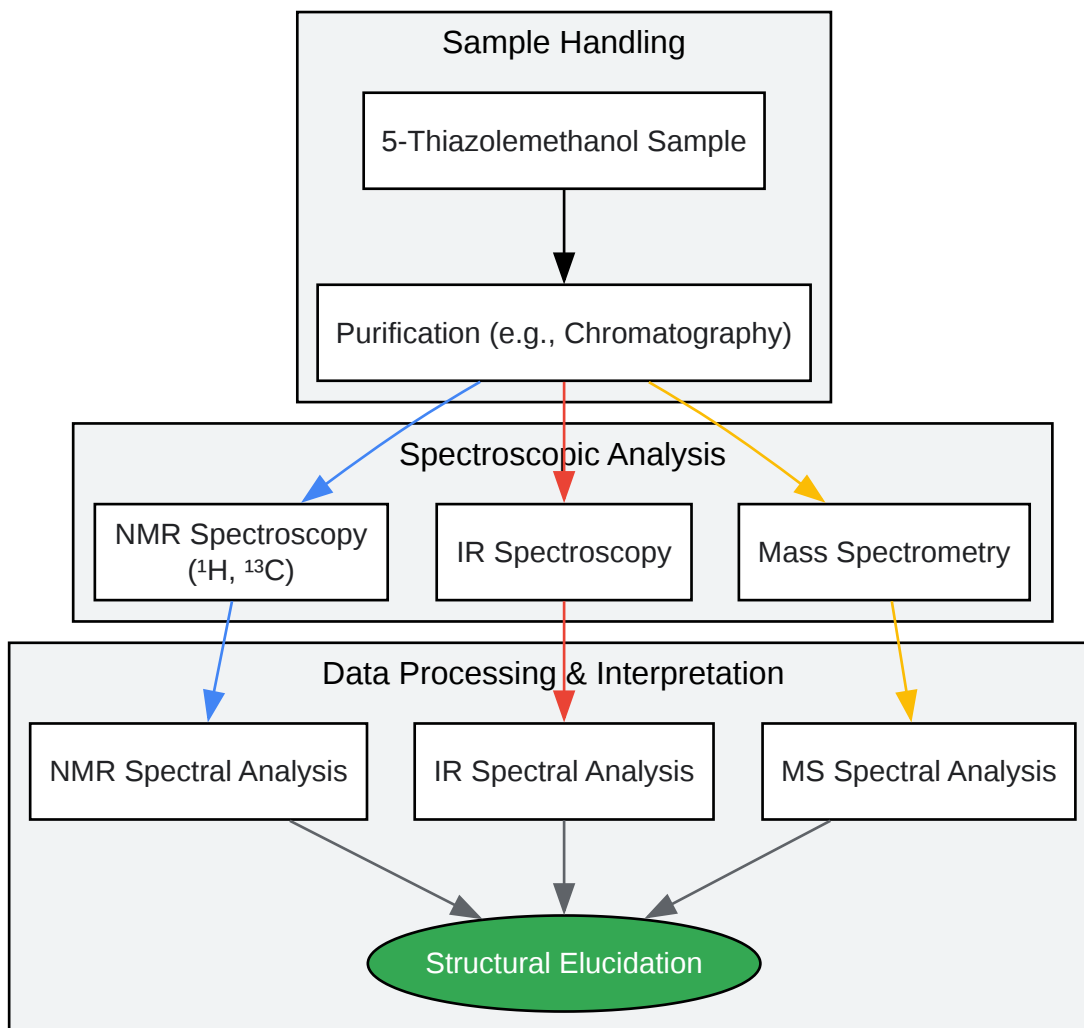
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which confirms its elemental composition.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be utilized. For non-volatile solids, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.[3]
- Ionization: The sample molecules are ionized, typically by electron impact (EI) for GC-MS or a softer ionization technique like ESI.[3]
- Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z), generating a mass spectrum.
- Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M^+), providing the molecular weight of the compound. The fragmentation pattern gives valuable clues about the molecule's structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical entity like **5-Thiazolemethanol**.



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Caption: Workflow for the Spectroscopic Characterization of **5-Thiazolemethanol**.

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References

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